molecular formula C16H22N2O2 B3027211 tert-butyl3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate CAS No. 1251021-98-3

tert-butyl3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

Cat. No.: B3027211
CAS No.: 1251021-98-3
M. Wt: 274.36
InChI Key: ZYHWMEDAZOEDFU-JSGCOSHPSA-N
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Description

tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is a bicyclic heterocyclic compound featuring a pyridoindole core with a tert-butoxycarbonyl (Boc) protective group. This compound serves as a key intermediate in medicinal chemistry for synthesizing γ-carboline derivatives, which exhibit diverse pharmacological activities, including receptor antagonism and enzyme inhibition . Its molecular formula is C₁₆H₂₁ClN₂O₂ (for the 8-chloro derivative) with a molecular weight of 308.80 . The Boc group enhances solubility and stability during synthetic processes, making it a versatile precursor for further functionalization .

Properties

IUPAC Name

tert-butyl (4aS,9bR)-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-8-14-12(10-18)11-6-4-5-7-13(11)17-14/h4-7,12,14,17H,8-10H2,1-3H3/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHWMEDAZOEDFU-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601109956
Record name 2H-Pyrido[4,3-b]indole-2-carboxylic acid, 1,3,4,4a,5,9b-hexahydro-, 1,1-dimethylethyl ester, (4aR,9bS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601109956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251021-98-3
Record name 2H-Pyrido[4,3-b]indole-2-carboxylic acid, 1,3,4,4a,5,9b-hexahydro-, 1,1-dimethylethyl ester, (4aR,9bS)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251021-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrido[4,3-b]indole-2-carboxylic acid, 1,3,4,4a,5,9b-hexahydro-, 1,1-dimethylethyl ester, (4aR,9bS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601109956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate typically involves the cyclization of Schiff bases. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Melting Points and Stability
  • Chlorinated derivatives (e.g., 8e) exhibit higher melting points (185–186°C) than methoxy or brominated analogues, attributed to stronger intermolecular interactions (e.g., dipole-dipole) .
  • The Boc group enhances thermal stability, allowing storage at room temperature in vacuum-sealed containers .
Spectroscopic Data
  • ¹H-NMR : Pyridoindole protons resonate at δ 1.45–1.50 (tert-butyl), δ 3.20–4.50 (methylene/methine), and δ 6.80–7.40 (aromatic) .
  • IR : Strong carbonyl stretches at 1680–1720 cm⁻¹ confirm the Boc or ester groups .
Pharmacological Potential
  • Enzyme Inhibition : Compound 1 inhibits aldose reductase, a therapeutic target for diabetic complications .

Biological Activity

Tert-butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is a complex organic compound notable for its potential therapeutic applications in medicinal chemistry. Characterized by its unique pyrido[4,3-b]indole core, this compound has garnered attention for its biological activities, particularly in cancer research and neuroprotection. This article reviews the biological activity of this compound based on various studies and data sources.

  • Molecular Formula : C16_{16}H22_{22}N2_2O2_2
  • Molecular Weight : 274.36 g/mol
  • CAS Number : 1186099-68-2

The primary mechanism through which tert-butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate exhibits its biological activity is through the inhibition of c-Met, a receptor tyrosine kinase that is often overexpressed in various cancers. By binding to the active site of c-Met, the compound effectively blocks downstream signaling pathways that are crucial for cell survival and proliferation.

Anticancer Properties

Research has demonstrated that tert-butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate shows significant anticancer activity against several cancer cell lines:

Cell Line Effect Mechanism
HeLaInhibition of proliferationc-Met inhibition
A549Reduced cell viabilityc-Met inhibition
HepG2Induced apoptosisc-Met inhibition
MCF-7Decreased growthc-Met inhibition

The compound's ability to inhibit cell growth across these diverse cancer types suggests a broad-spectrum anticancer potential.

Neuroprotective Effects

In addition to its anticancer properties, preliminary studies indicate that tert-butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate may also possess neuroprotective effects. Specifically, it has been observed to reduce oxidative stress and inflammation in astrocyte cultures exposed to amyloid beta (Aβ) peptides. The compound demonstrated a moderate protective effect against Aβ-induced cytotoxicity by decreasing levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating the effects of tert-butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate on astrocytes revealed that treatment with the compound led to a reduction in TNF-α levels compared to control groups exposed only to Aβ. However, the effect was not statistically significant compared to other treatments .
  • In Vivo Studies : In animal models treated with scopolamine to induce cognitive impairment, the compound's efficacy was less pronounced than expected. While it showed some neuroprotective properties in vitro, its bioavailability in vivo appeared limited .

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-butyl3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate?

A common approach involves Boc-protection strategies and coupling reactions . For example, the pyridoindole core can be synthesized via cyclization of hydrazinobenzoic acid derivatives with ketones (e.g., 4-piperidinone) under acidic conditions. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc anhydride) yields the target compound. Key steps include:

  • Acid-catalyzed cyclization to form the tetrahydro-pyridoindole scaffold.
  • Boc protection at the secondary amine to improve stability and solubility.
  • Purification via column chromatography or recrystallization to achieve >97% purity .

Basic: What storage conditions are optimal for maintaining the stability of this compound?

Store the compound under inert gas (argon or nitrogen) in a dry, sealed container at room temperature (20–25°C). Avoid exposure to moisture, light, or extreme temperatures, as the Boc group is sensitive to hydrolysis. For long-term storage (>6 months), consider refrigeration (2–8°C) in a desiccator .

Basic: Which analytical techniques are critical for verifying structural integrity and purity?

  • NMR Spectroscopy : Confirm regiochemistry and Boc-group integrity (e.g., tert-butyl protons at δ ~1.4 ppm in 1^1H NMR).
  • HPLC/UPLC : Assess purity (>97% by area normalization) using reverse-phase C18 columns with UV detection (λ = 220–280 nm).
  • Mass Spectrometry (ESI/HRMS) : Verify molecular weight (e.g., C17_{17}H20_{20}N2_{2}O4_{4} requires [M+H]+^+ = 316.1423) .

Advanced: How do structural modifications to the pyridoindole core influence cannabinoid receptor (CB1/CB2) agonist activity?

Structure-activity relationship (SAR) studies reveal:

  • Substituent Position : Ethylsulfonyl groups at position 5 enhance CB1/CB2 binding (e.g., EC50_{50} = 49 nM for CB1 in human receptors).
  • Steric Effects : Bulky groups (e.g., tetrahydropyran) improve metabolic stability without compromising potency.
  • Chirality : Enantiomers (4aS,9bR vs. 4aS,9bS) exhibit differential receptor activation; stereochemical resolution is critical for optimizing Emax values .

Advanced: How can researchers resolve discrepancies in biological assay data for this compound?

  • Assay Replication : Perform triplicate measurements with internal controls (e.g., reference agonists/antagonists).
  • Orthogonal Assays : Validate CB1/CB2 activity using calcium flux, cAMP inhibition, and β-arrestin recruitment assays.
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a source of variability .

Advanced: What strategies are effective for synthesizing enantiomerically pure derivatives?

  • Chiral Resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IA/IB).
  • Asymmetric Catalysis : Use enantioselective hydrogenation or organocatalysts during cyclization steps.
  • Stereochemical Confirmation : X-ray crystallography or NOE NMR to assign absolute configurations (e.g., 4aS,9bR) .

Advanced: What are the ecological and toxicity profiles of this compound?

Limited ecotoxicological data exist. Preliminary assessments suggest:

  • Persistence : Hydrolysis of the Boc group generates less stable intermediates.
  • Toxicity : Acute toxicity (LD50_{50}) remains uncharacterized; handle using Glovebox or fume hood protocols.
  • Disposal : Follow institutional guidelines for halogenated organic waste (if brominated derivatives are present) .

Advanced: How does this compound compare to γ-carboline derivatives in pharmacological studies?

Unlike γ-carbolines, the pyridoindole scaffold exhibits:

  • Reduced CNS Penetration : Due to higher polarity from the Boc group.
  • Improved Selectivity : Lower off-target activity at dopamine or serotonin receptors.
  • Synergistic Effects : Hybrid derivatives (e.g., with sulfonyl groups) show dual CB1/TRPV1 modulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
Reactant of Route 2
tert-butyl3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

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